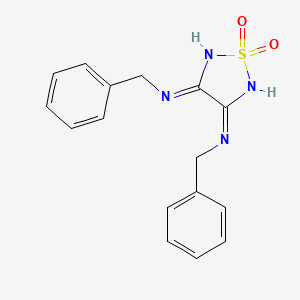
3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione is a complex organic compound that features a thiadiazole ring substituted with benzylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione typically involves the reaction of benzylamine with a suitable thiadiazole precursor. One common method includes the use of 3,4-dichloro-1,2,5-thiadiazole as a starting material, which undergoes nucleophilic substitution with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the thiadiazole ring or the benzylamino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylamino groups or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione exerts its effects involves interactions with specific molecular targets. The benzylamino groups can form hydrogen bonds or other interactions with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring may also participate in redox reactions, influencing cellular processes related to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1,2,5-thiadiazole: A precursor used in the synthesis of 3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione.
Benzylamine: A simple amine that can be used to introduce benzylamino groups into various compounds.
Thiadiazole derivatives: Other compounds containing the thiadiazole ring, which may have similar chemical properties but different substituents.
Uniqueness
This compound is unique due to the presence of two benzylamino groups attached to the thiadiazole ring
Properties
CAS No. |
111738-38-6 |
|---|---|
Molecular Formula |
C16H16N4O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-N,4-N-dibenzyl-1,1-dioxo-1,2,5-thiadiazolidine-3,4-diimine |
InChI |
InChI=1S/C16H16N4O2S/c21-23(22)19-15(17-11-13-7-3-1-4-8-13)16(20-23)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
InChI Key |
UQTGUVLFSCYJIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2C(=NCC3=CC=CC=C3)NS(=O)(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















